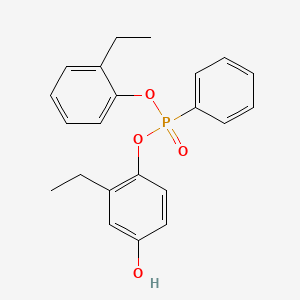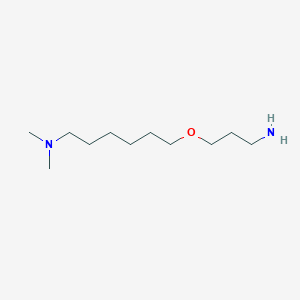
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine is an organic compound that belongs to the class of polyamines. Polyamines are small cationic molecules required for cellular proliferation and are detected at higher concentrations in most tumor tissues compared to normal tissues . This compound is characterized by the presence of an aminopropoxy group attached to a hexane chain, along with two dimethylamine groups.
Métodos De Preparación
The synthesis of 6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine can be achieved through various synthetic routesThe reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its role in cellular proliferation and its potential as a therapeutic agent for cancer treatment . In medicine, it is explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in disease progression. In industry, it is used in the production of polymers and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of 6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine involves its interaction with cellular components, particularly the polyamine transport system. It enters mammalian cells via this transport system and can induce oxidative stress in mitochondria at low concentrations . This oxidative stress is correlated with the induction of mitochondrial permeability transition and the triggering of pro-apoptotic pathways, making it a regulator of cell death. Additionally, it can increase the expression of antizyme, a protein that inhibits polyamine biosynthesis and transport, thereby regulating cell proliferation .
Comparación Con Compuestos Similares
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine can be compared with other polyamines such as putrescine, spermidine, and spermine. These compounds share similar structural features and biological functions but differ in their specific chemical structures and effects on cellular processes . For example, spermidine and spermine are more commonly found in rapidly dividing tumor cells and growing tissues, while this compound has unique properties related to its synthetic versatility and potential therapeutic applications .
Propiedades
Número CAS |
112283-33-7 |
|---|---|
Fórmula molecular |
C11H26N2O |
Peso molecular |
202.34 g/mol |
Nombre IUPAC |
6-(3-aminopropoxy)-N,N-dimethylhexan-1-amine |
InChI |
InChI=1S/C11H26N2O/c1-13(2)9-5-3-4-6-10-14-11-7-8-12/h3-12H2,1-2H3 |
Clave InChI |
NPDANUSOXATUMI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCCCOCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


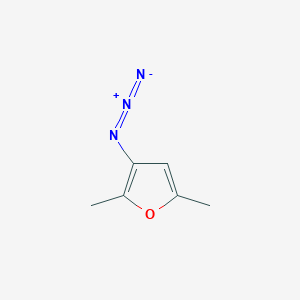
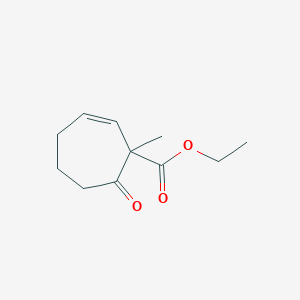
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
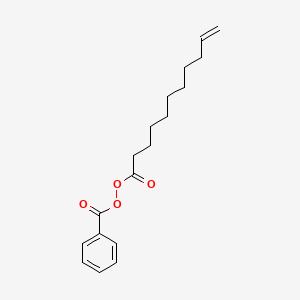
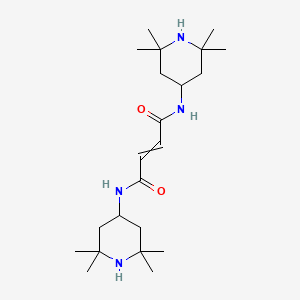
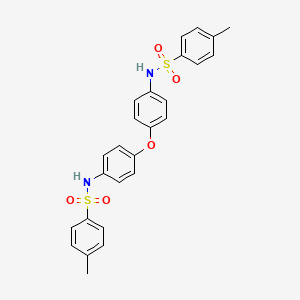
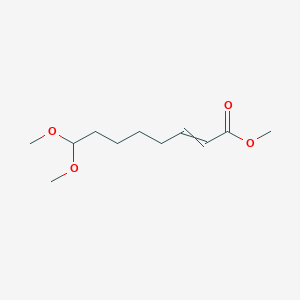
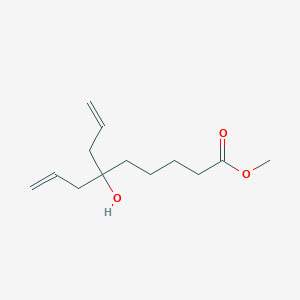
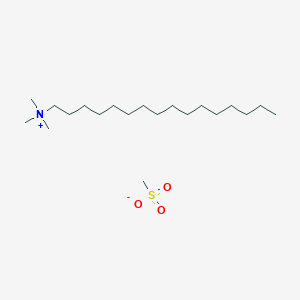
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
